molecular formula C32H47B2NO4 B1661960 9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole CAS No. 448955-87-1

9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Cat. No. B1661960
M. Wt: 531.3
InChI Key: GSIDPIRTFOJNFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, donor-acceptor copolymers composed of different electron-donor units and electron-acceptor units have been synthesized by Suzuki coupling in a high-boiling solvent .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a carbazole group, two ethylhexyl groups, and two dioxaborolan-2-yl groups .

Scientific Research Applications

Fluorescent Probes and Dyes

  • Carbazole derivatives have been synthesized for use as fluorescent probes. For instance, a study detailed the synthesis of a near-infrared fluorescent probe using carbazole borate ester, showcasing its potential in fluorescence applications (Shen, 2014).
  • Another research demonstrated the synthesis of carbazole-based dyes for single-component organic solar cells. These dyes, synthesized via the Suzuki cross-coupling reaction, are of interest due to their donor-π-acceptor structure (Mikhailov et al., 2022).

Semiconducting Polymers

  • Carbazole derivatives play a crucial role in the development of conjugated polymers. A study described the synthesis of such polymers with excellent red luminescence properties, using carbazole units alternated with other organic moieties (Zhu et al., 2007).
  • Additionally, high-molecular-weight conjugated polycarbazoles were synthesized, demonstrating their potential in organic electronics due to their good solubility and optical properties (Fu & Bo, 2005).

Organic Light-Emitting Diodes (OLEDs)

  • The synthesis of carbazole-based materials for use in OLEDs has been explored. One study developed a new host material for blue phosphorescent OLEDs, emphasizing its enhanced thermal stability and high luminescence efficiency (Seo & Lee, 2017).
  • Another research focused on carbazole derivatives as electron donors in the synthesis of organic electron acceptors for bulk-heterojunction devices, a vital component in solar cell technology (Raynor et al., 2016).

Colorimetric and Fluorometric Probes

  • Carbazole-based oligomers have been synthesized for use as colorimetric and fluorometric probes. Their high sensitivity and selectivity make them ideal for detecting specific ions, such as iodide, in various applications (Zhao et al., 2012).

properties

IUPAC Name

9-(2-ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47B2NO4/c1-11-13-14-22(12-2)21-35-27-17-15-23(33-36-29(3,4)30(5,6)37-33)19-25(27)26-20-24(16-18-28(26)35)34-38-31(7,8)32(9,10)39-34/h15-20,22H,11-14,21H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIDPIRTFOJNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C)CC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47B2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737909
Record name 9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

CAS RN

448955-87-1
Record name 9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Reactant of Route 2
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9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Reactant of Route 3
Reactant of Route 3
9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Reactant of Route 4
Reactant of Route 4
9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Reactant of Route 5
Reactant of Route 5
9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Reactant of Route 6
Reactant of Route 6
9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Citations

For This Compound
6
Citations
E Caldera-Cruz, T Tsuda, N Kiriy, H Thomas… - …, 2023 - ACS Publications
Semiconducting polymers enable the fabrication of low-cost, large-area electronic devices by using low-temperature solution-processing methodologies on flexible substrates. This …
Number of citations: 0 pubs.acs.org
G Xie, J Luo, M Huang, T Chen, K Wu, S Gong… - Adv. Mater, 2017 - researchgate.net
All reagents were used as received from commercial sources unless otherwise stated. Tetrahydrofuran and toluene were dried by sodium-potassium alloy. 1 H NMR and 13 C NMR …
Number of citations: 217 www.researchgate.net
Y Zou, Z Guan, Z Zhang, Y Huang, N Wang… - Journal of Materials …, 2012 - Springer
A series of alternating copolymers (PC-AQx, PT-DTAQx, PC-DTAQx, PF-DTAQx, and PBDT-DTAQx) bearing novel planar acenaphtho[1,2-b]quinoxaline (AQx) or 8,11-di(thiophen- 2-yl)…
Number of citations: 19 idp.springer.com
S Miao, Y Zhu, Q Bao, H Li, N Li, S Ji, Q Xu… - The Journal of …, 2014 - ACS Publications
To simplify the conventional donor–acceptor molecular scaffold design, we report the synthesis of two simple donor (TCz) and acceptor (PI) semiconductors via brief synthetic routes. …
Number of citations: 30 pubs.acs.org
B Kaur - 2019 - 103.27.10.17
Banpreet Kaur to the Indian Institute of Technology Delhi, New Delhi, for the award of degree of Doctor of Philosophy is a record of bonafide research work carried out by her. Ms. …
Number of citations: 2 103.27.10.17
E Caldera Cruz - 2022 - Dissertation, Dresden, Technische …
Number of citations: 0

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